molecular formula C11H15Cl2N3 B1420848 2-cyclobutyl-1H-1,3-benzodiazol-5-amine dihydrochloride CAS No. 1221722-70-8

2-cyclobutyl-1H-1,3-benzodiazol-5-amine dihydrochloride

Cat. No. B1420848
M. Wt: 260.16 g/mol
InChI Key: AQJLRKPWCPLXSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyclobutyl-1H-1,3-benzodiazol-5-amine dihydrochloride, also known as CBZ-DHC, is a synthetic compound that has been used in a variety of scientific applications. It has been used extensively in laboratory experiments and research, as it has a wide range of biochemical and physiological effects.

Scientific Research Applications

Antimycobacterial Activity

One of the significant applications of compounds related to 2-cyclobutyl-1H-1,3-benzodiazol-5-amine dihydrochloride is in antimycobacterial activity. A study synthesized new compounds with a structure incorporating the cyclobutyl group and evaluated their activity against Mycobacterium tuberculosis, including multidrug-resistant strains. The most active compound showed promising results, being more active than standard drugs like isoniazid in both in vitro and in vivo models (Sriram et al., 2007).

Antimicrobial and Cytotoxic Activity

Another application is in the development of antimicrobial and cytotoxic agents. For instance, derivatives of 1H-benzimidazole, structurally related to 2-cyclobutyl-1H-1,3-benzodiazol-5-amine dihydrochloride, have been synthesized and evaluated for their antimicrobial properties. Some of these compounds exhibited significant antibacterial and cytotoxic activities in vitro (Noolvi et al., 2014).

Synthesis Processes

The chemical synthesis processes involving similar compounds are also of scientific interest. For example, a scalable synthesis process for a compound with a cis-substituted cyclobutyl-benzothiazole structure has been developed, highlighting the significance of copper-catalyzed C–N cross-coupling reactions (Kallemeyn et al., 2014).

Synthesis of Amino Acid Prodrugs

The synthesis of amino acid prodrugs of antitumor benzothiazoles, which are structurally related to 2-cyclobutyl-1H-1,3-benzodiazol-5-amine dihydrochloride, represents another application. These prodrugs aim to improve drug lipophilicity and bioavailability, showing promising results in preclinical evaluations (Bradshaw et al., 2002).

Synthesis of Azetidine-2-One Derivatives

Azetidine-2-one derivatives of 1H-benzimidazole, related to the compound , have been synthesized and evaluated for their anti-inflammatory and antioxidant properties. These studies contribute to understanding the potential therapeutic applications of these compounds (Shankar et al., 2017).

properties

IUPAC Name

2-cyclobutyl-3H-benzimidazol-5-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3.2ClH/c12-8-4-5-9-10(6-8)14-11(13-9)7-2-1-3-7;;/h4-7H,1-3,12H2,(H,13,14);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQJLRKPWCPLXSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=NC3=C(N2)C=C(C=C3)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyclobutyl-1H-1,3-benzodiazol-5-amine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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